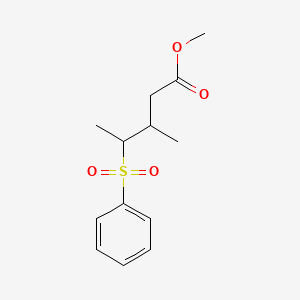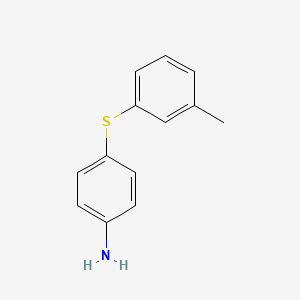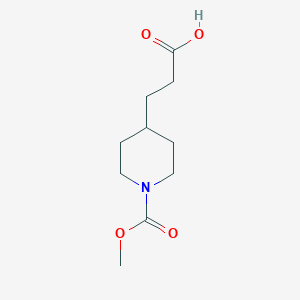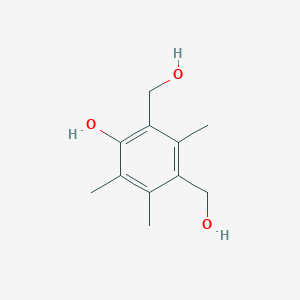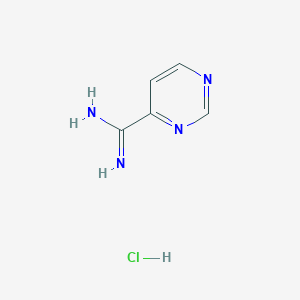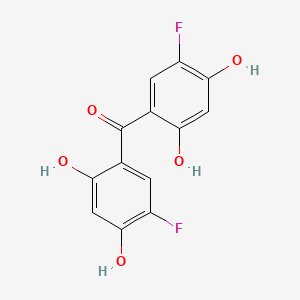
bis(5-fluoro-2,4-dihydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-fluoro-2,4-dihydroxyphenyl)methanone typically involves the reaction of 5-fluoro-2,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions . One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of bis(5-fluoro-2,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its incorporation into polymers and coatings can improve their thermal stability and resistance to degradation .
作用机制
The mechanism of action of bis(5-fluoro-2,4-dihydroxyphenyl)methanone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
- Bis(4-fluorophenyl)methanol
- Bis(2,4-dihydroxyphenyl)methanone
- Bis(5-fluoro-2,4-dihydroxyphenyl)methanol
Uniqueness: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is unique due to the presence of both fluorine atoms and hydroxyl groups on the benzophenone core . This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
CAS 编号 |
430459-44-2 |
|---|---|
分子式 |
C13H8F2O5 |
分子量 |
282.20 g/mol |
IUPAC 名称 |
bis(5-fluoro-2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8F2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
InChI 键 |
XPOHFOREFHRMND-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)O)O)C(=O)C2=CC(=C(C=C2O)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)

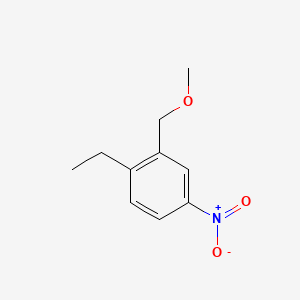
![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)
![6-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B8743154.png)
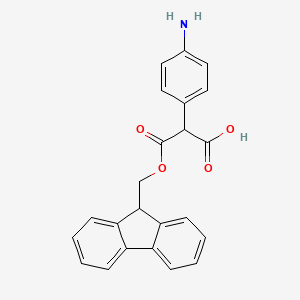
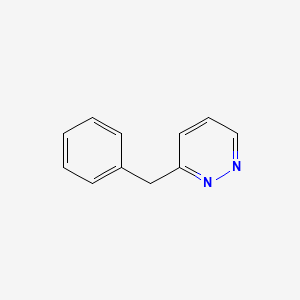
![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)
![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)
